

# Application Note: High-Precision Cerium-142 Isotope Analysis in Geological Materials

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## Compound of Interest

Compound Name: Cerium-142

Cat. No.: B082093

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## Introduction

Cerium (Ce), the most abundant of the rare earth elements (REEs) in the Earth's crust, possesses four stable isotopes:  $^{136}\text{Ce}$ ,  $^{138}\text{Ce}$ ,  $^{140}\text{Ce}$ , and  $^{142}\text{Ce}$ .<sup>[1][2][3]</sup> Variations in the isotopic composition of cerium, particularly the  $^{142}\text{Ce}/^{140}\text{Ce}$  ratio, serve as powerful tracers for a variety of geological and cosmochemical processes.<sup>[2][3]</sup> The unique redox chemistry of cerium, which can exist in both trivalent ( $\text{Ce}^{3+}$ ) and tetravalent ( $\text{Ce}^{4+}$ ) states, leads to its fractionation from other REEs in certain geochemical environments.<sup>[1]</sup> This makes cerium isotopes valuable for studying processes such as planetary differentiation, crust-mantle evolution, and paleo-redox conditions.

Accurate and precise measurement of  $^{142}\text{Ce}$  abundance is challenging due to its low natural abundance and the presence of isobaric interferences, most notably from  $^{142}\text{Nd}$ .<sup>[1]</sup> Therefore, a robust sample preparation protocol is essential to effectively isolate cerium from the sample matrix and interfering elements prior to analysis by Thermal Ionization Mass Spectrometry (TIMS) or Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS).<sup>[4][5]</sup> This application note provides a detailed protocol for the preparation of geological materials for high-precision  $^{142}\text{Ce}$  analysis.

## Experimental Protocols

The following protocols describe a comprehensive workflow for the preparation of geological samples, from initial digestion to the final purified cerium fraction ready for isotopic analysis.

## Sample Digestion

The initial step involves the complete dissolution of the powdered rock sample. The choice of acid mixture and digestion time may vary depending on the sample lithology.

Materials:

- PFA Savillex® beakers (7 ml)
- Hotplate
- Sub-boiled nitric acid (HNO<sub>3</sub>, ~16 N)
- Sub-boiled hydrofluoric acid (HF, ~22 N)
- Sub-boiled hydrochloric acid (HCl, ~12 N)

Protocol:

- Weigh out 50 to 400 mg of powdered rock sample into a clean PFA Savillex® beaker. The amount of sample will depend on the expected cerium concentration.[\[1\]](#)
- Add a 3:2 mixture of concentrated HNO<sub>3</sub> and HF to the beaker.[\[1\]](#) For silicate rocks, a common approach is to add a HF–HNO<sub>3</sub> mixture in a 3:1 ratio.[\[5\]](#)
- Place the beaker on a hotplate at 120 °C for approximately 48 hours to facilitate complete digestion.[\[1\]](#)
- After the initial digestion, evaporate the sample to dryness at 110 °C.[\[1\]](#)
- To the dried aliquot, add concentrated HCl and return the beaker to the hotplate at 120 °C for another 48 hours.[\[1\]](#) This step helps to break down any remaining fluorides.
- Evaporate the sample to dryness once more. The sample is now ready for chemical separation.

## Chemical Separation of Cerium

The separation of cerium from the bulk rock matrix and interfering elements is the most critical stage of the sample preparation. Various ion-exchange chromatography methods have been developed for this purpose. A widely used approach involves a multi-step or single-stage chromatographic procedure.[2][4]

#### Key Interfering Elements:

- Barium (Ba), Lanthanum (La), and Neodymium (Nd): These elements have isotopes that can cause isobaric interferences with cerium isotopes, particularly  $^{142}\text{Nd}$  on  $^{142}\text{Ce}$ .[1]
- Samarium (Sm): While not a direct isobaric interference, Sm is often used as a doping agent during mass spectrometry to correct for instrumental mass bias, and therefore must be removed from the sample.[1]

#### Protocol using Eichrom DGA Resin (Single-Stage Extraction):

This method provides an effective separation of Ce from matrix and interfering elements.[4]

#### Materials:

- Eichrom DGA (N,N,N',N'-tetra-n-octyldiglycolamide) resin
- Polypropylene columns
- Nitric acid ( $\text{HNO}_3$ ) of various molarities

#### Procedure:

- Condition a column containing Eichrom DGA resin with the appropriate acid molarity as specified by the detailed laboratory procedure being followed.
- Dissolve the dried sample digest in a specific molarity of  $\text{HNO}_3$  and load it onto the conditioned column.
- Elute matrix elements and interfering elements using specific volumes and molarities of  $\text{HNO}_3$ . The exact elution scheme will depend on the specific elements being targeted for removal.

- Elute the purified cerium fraction using a different concentration of  $\text{HNO}_3$ .
- Collect the cerium fraction in a clean beaker.

Alternative Protocol using TODGA Resin:

Another effective method utilizes TODGA ( $\text{N,N,N',N'-tetraoctyl-diglycolamide}$ ) resin for the chemical purification of cerium.[\[6\]](#)

## Oxidative Extraction Technique

An alternative or supplementary method for cerium purification involves leveraging its unique ability to be oxidized to the tetravalent state.

Principle: Cerium (III) can be oxidized to Cerium (IV) using an oxidizing agent like  $\text{KBrO}_3$  in nitric acid.[\[6\]](#) Ce (IV) exhibits different chromatographic behavior compared to the trivalent REEs, allowing for a highly selective separation.

Protocol Outline:

- The sample solution containing REEs is loaded onto a specialized resin (e.g., Ln Resin).
- An eluent containing an oxidizing agent (e.g., 10 M  $\text{HNO}_3$  with 20 mM  $\text{KBrO}_3$ ) is passed through the column.[\[6\]](#)
- The trivalent REEs are eluted, while the oxidized Ce (IV) is retained on the resin.
- Cerium is then reduced back to Ce (III) and eluted using a suitable reagent.

## Data Presentation

The following tables summarize key quantitative parameters from the described protocols.

Table 1: Sample Digestion Parameters

Parameter	Value	Reference
Sample Weight	50 - 400 mg	<a href="#">[1]</a>
Acid Mixture (Step 1)	3:2 HNO <sub>3</sub> :HF (~16 N and ~22 N)	<a href="#">[1]</a>
Digestion Temperature	120 °C	<a href="#">[1]</a>
Digestion Time (Step 1)	~48 hours	<a href="#">[1]</a>
Drying Temperature	110 °C	<a href="#">[1]</a>
Acid (Step 2)	HCl (~12 N)	<a href="#">[1]</a>
Digestion Time (Step 2)	~48 hours	<a href="#">[1]</a>

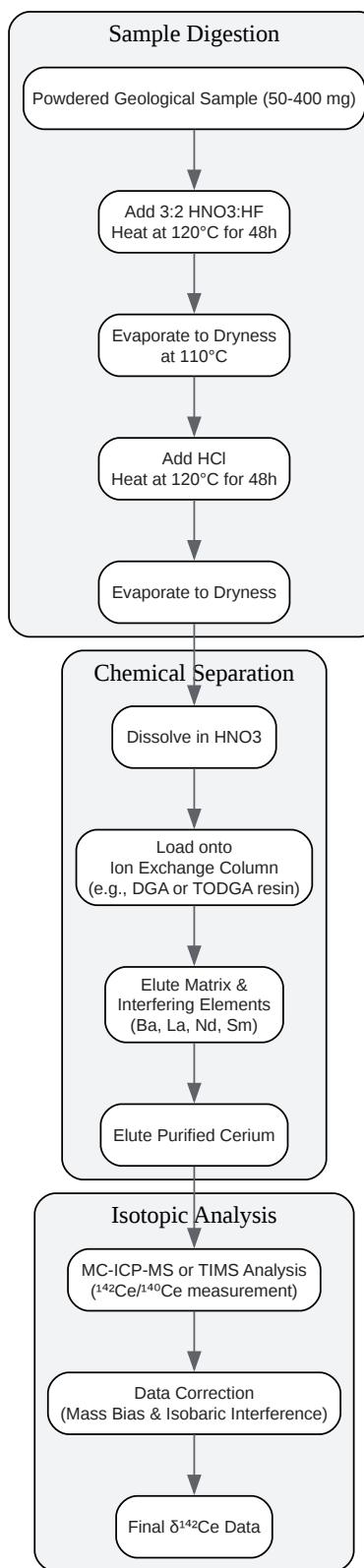
Table 2: Isotopic Analysis and Reference Materials

Parameter	Description	Reference
Analytical Technique	Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS)	[2][4]
Mass Bias Correction	Sm-doping combined with sample-standard bracketing	[4]
Isobaric Interference Correction	Optimized Nd correction equation	[1][2]
Reproducibility ( $\delta^{142}\text{Ce}$ )	Better than 0.040‰ (2SD)	[4]
Geological Reference Materials	$\delta^{142}\text{Ce}$ value (‰)	Reference
AGV-2	Varies in literature	[1]
BCR-1	Varies in literature	[1]
BCR-2	Varies in literature	[1]
BHVO-1	Varies in literature	[1]
BHVO-2	Varies in literature	[1]
G-2	Varies in literature	[1]
SARM 40 (Carbonatite)	$-0.07 \pm 0.13\text{‰}$ (2SD)	[1][2]

Note: The  $\delta^{142}\text{Ce}$  values for many standard reference materials can vary between different studies and analytical sessions.

## Experimental Workflow Visualization

The following diagram illustrates the complete workflow for the preparation of geological samples for **Cerium-142** analysis.

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Sample preparation workflow for **Cerium-142** analysis.

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